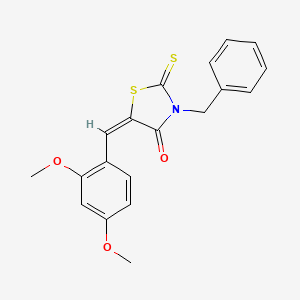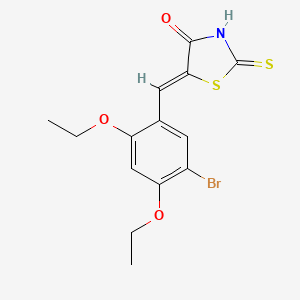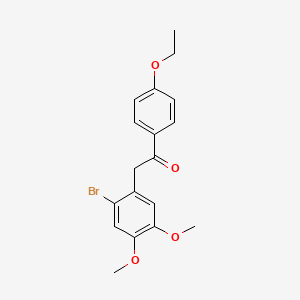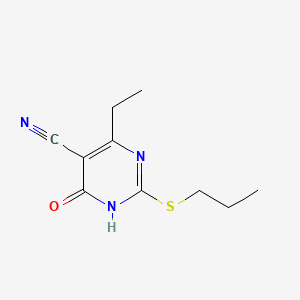
3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMBT, is a synthetic compound with potential biological activities. It belongs to the thiazolidinone family and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Moreover, 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Furthermore, 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has exhibited anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and inhibiting the activation of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential for multiple biological activities, making it a versatile compound for various research studies. Moreover, 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.
Future Directions
There are several future directions for the study of 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is the development of 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential as a therapeutic agent for various diseases. Additionally, the use of 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in combination with other compounds may enhance its biological activities and lead to the development of novel treatment strategies.
Scientific Research Applications
3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has exhibited cytotoxic effects on cancer cells, such as breast and lung cancer cells. Furthermore, 3-benzyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
properties
IUPAC Name |
(5E)-3-benzyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-9-8-14(16(11-15)23-2)10-17-18(21)20(19(24)25-17)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGCHBLSIXVFLH-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728866.png)
![6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B3728879.png)
![6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol](/img/structure/B3728891.png)
![6-amino-2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728896.png)
![3-[(3-chloro-4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3728907.png)
![2-[(4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B3728917.png)


![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3728939.png)
![N'-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3728944.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3728974.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3728978.png)
![methyl {[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetate](/img/structure/B3728982.png)
